1-(Phenylselanyl)hept-1-en-3-ol
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Overview
Description
1-(Phenylselanyl)hept-1-en-3-ol is an organic compound characterized by the presence of a phenylselanyl group attached to a heptenol backbone
Preparation Methods
The synthesis of 1-(Phenylselanyl)hept-1-en-3-ol typically involves the reaction of hept-1-en-3-ol with phenylselenyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Triethylamine (TEA)
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to yield the final product .
Chemical Reactions Analysis
1-(Phenylselanyl)hept-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (DCM), ethanol (EtOH)
Major products formed from these reactions include alkenes, alcohols, and substituted derivatives .
Scientific Research Applications
1-(Phenylselanyl)hept-1-en-3-ol has several applications in scientific research, including:
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(Phenylselanyl)hept-1-en-3-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. This compound can modulate the activity of enzymes and proteins involved in oxidative stress responses, thereby exerting its biological effects .
Comparison with Similar Compounds
1-(Phenylselanyl)hept-1-en-3-ol can be compared with other selenium-containing compounds such as:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.
Diphenyl diselenide: A compound with two phenyl groups attached to selenium, known for its antioxidant properties.
Properties
CAS No. |
192815-47-7 |
---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-phenylselanylhept-1-en-3-ol |
InChI |
InChI=1S/C13H18OSe/c1-2-3-7-12(14)10-11-15-13-8-5-4-6-9-13/h4-6,8-12,14H,2-3,7H2,1H3 |
InChI Key |
LLEGURMEKWLCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C[Se]C1=CC=CC=C1)O |
Origin of Product |
United States |
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